4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide
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Overview
Description
4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central pyridine ring substituted with two pyridin-2-yl groups and a 4-chlorophenyl group, forming a complex aromatic system. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions.
Final Assembly: The final step involves the assembly of the pyridine rings and the chlorophenyl group through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)pyridine: A simpler analog with a single pyridine ring.
2,6-Dipyridin-2-ylpyridine: Lacks the chlorophenyl group but retains the pyridine core structure.
4-Chlorophenyl-2-pyridylmethane: Contains a methylene bridge instead of a direct pyridine linkage.
Uniqueness
4-(4-Chlorophenyl)-2,6-dipyridin-2-ylpyridine stands out due to its unique combination of three aromatic rings, providing a distinct electronic and steric environment. This structural complexity enhances its binding affinity and specificity towards various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
89972-81-6 |
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Molecular Formula |
C21H15BrClN3 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2,6-dipyridin-2-ylpyridine;hydrobromide |
InChI |
InChI=1S/C21H14ClN3.BrH/c22-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-23-18)25-21(14-16)19-6-2-4-12-24-19;/h1-14H;1H |
InChI Key |
OGBZDVLYTVFFGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)Cl.Br |
Origin of Product |
United States |
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